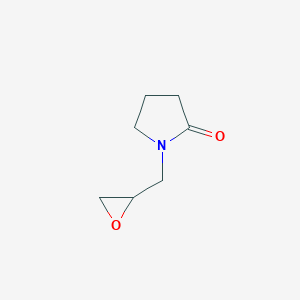

1-(Oxiran-2-ylmethyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Oxiran-2-ylmethyl)pyrrolidin-2-one” is a chemical compound with the IUPAC name 1-[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one . It has a molecular weight of 141.17 .

Synthesis Analysis

The synthesis of “1-(Oxiran-2-ylmethyl)pyrrolidin-2-one” can be achieved from 2-Pyrrolidinone and Epichlorohydrin . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 . The molecular formula is C7H11NO2 .Physical And Chemical Properties Analysis

The compound has a melting point of 118-124°C and a boiling point of 112.5-113 °C (Press: 3 Torr) . It is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis of Pharmacologically Important Compounds

This compound is used in the synthesis of pharmacologically important 1,5-substituted pyrrolidin-2-ones . These compounds have great potential in pharmacology and medicinal chemistry . For example, 1,5-diarylpyrrolidin-2-ones are known to be effective inhibitors of histone deacetylases 5 and 6 .

Preparation of Compounds with Photosemiconductor Properties

1-(Oxiran-2-ylmethyl)-1H-indoles and carbazoles, which can be synthesized from this compound, have been used in the preparation of compounds with photosemiconductor properties .

Self-Curing Mechanism in Polymers

This compound is used to understand the self-curing mechanism in polymers . A model compound, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate, was prepared to study the reaction of active ester and epoxide moieties .

Synthesis of Nitrogen-Containing Polycyclic Compounds

The di- and trisubstituted pyrrolidin-2-ones synthesized from this compound can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds . These compounds are of interest to medicinal chemistry and pharmacology .

Synthesis of Benz[g]indolizidine Derivatives

This compound is used in the synthesis of benz[g]indolizidine derivatives . These derivatives are of interest in medicinal chemistry and pharmacology .

Synthesis of γ-Amino Esters

This compound is used in the synthesis of γ-amino esters . The method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters .

Safety and Hazards

Propriétés

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxiranylmethyl)-2-pyrrolidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)